[1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene
Description
[1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene is a brominated aromatic compound featuring a bromomethanesulfonyl group attached to an ethyl chain, which is further substituted on a benzene ring. This structure combines electrophilic bromine atoms with a sulfonyl group, rendering the compound reactive in substitution and elimination reactions.
Properties
CAS No. |
648428-37-9 |
|---|---|
Molecular Formula |
C9H10Br2O2S |
Molecular Weight |
342.05 g/mol |
IUPAC Name |
[1-bromo-2-(bromomethylsulfonyl)ethyl]benzene |
InChI |
InChI=1S/C9H10Br2O2S/c10-7-14(12,13)6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
FDRPRORKAVNGAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)CBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The bromination can be carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The subsequent introduction of the bromomethanesulfonyl group can be achieved through a sulfonation reaction using bromomethanesulfonyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and recrystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile, products can include ethers, nitriles, and amines.
Oxidation Products: Sulfonic acids and related derivatives.
Reduction Products: Alcohols and alkanes.
Scientific Research Applications
Mechanism of Action
The mechanism by which [1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene exerts its effects involves its ability to participate in various chemical reactions. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds with nucleophiles. The sulfonyl group can engage in electrophilic aromatic substitution, allowing for further functionalization of the benzene ring .
Comparison with Similar Compounds
The following analysis compares [1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene with structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.
Sulfonyl-Substituted Bromobenzenes
Key Insights :
- Electron-withdrawing effects : The sulfonyl group in [1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene enhances electrophilicity at the benzene ring compared to methylsulfonyl or sulfinyl analogs .
- Steric factors : Compounds with additional substituents (e.g., dimethoxyethyl in ) exhibit reduced reactivity in crowded environments.
- Synthetic utility : Bromomethyl or bromoethyl groups enable cross-coupling or alkylation reactions, while sulfonyl groups stabilize transition states in nucleophilic substitutions .
Brominated Aromatics with Alkyl/Functional Chains
Key Insights :
- Functional group diversity : Ethynyl or silyl-ethynyl groups enable cross-coupling reactions, whereas chloro-alkyl chains favor radical or elimination pathways .
- Electronic effects : The ethynyl group’s electron-rich nature contrasts with the electron-deficient sulfonyl group in the target compound, directing reactivity toward different catalytic systems.
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